1-(2-Bromoethoxy)-3-methylbenzene

Organic Synthesis Chemical Engineering Pharmaceutical Intermediates

1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6), also known as 2-bromoethyl m-tolyl ether or 3-methylphenoxyethyl bromide, is a meta-substituted brominated aromatic ether with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol. It is primarily utilized as a versatile alkylating intermediate in organic synthesis, enabling the introduction of a 2-(3-methylphenoxy)ethyl moiety into target molecules, and is commonly employed in the development of pharmaceuticals and agrochemicals.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 6512-13-6
Cat. No. B1300953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-3-methylbenzene
CAS6512-13-6
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCBr
InChIInChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3
InChIKeyQWTWDWKIMDVQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6): Essential Physicochemical and Synthetic Profile for Procurement


1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6), also known as 2-bromoethyl m-tolyl ether or 3-methylphenoxyethyl bromide, is a meta-substituted brominated aromatic ether with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is primarily utilized as a versatile alkylating intermediate in organic synthesis, enabling the introduction of a 2-(3-methylphenoxy)ethyl moiety into target molecules, and is commonly employed in the development of pharmaceuticals and agrochemicals .

Physical State
Liquid at ambient temperature; simplifies volumetric addition and reactor charging for batch syntheses.
Substitution Pattern
Meta-methyl ensures defined electronic and steric profile for nucleophilic substitution and cross-coupling steps.
Workflow
Used as an alkylating intermediate to install a 2-(m-tolyloxy)ethyl moiety in pharma and agrochemical building blocks.

1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6): Why Isomeric or Functional Group Substitutions Fail


In silico or cost-driven substitution of 1-(2-bromoethoxy)-3-methylbenzene with its ortho- or para-isomers, or other bromoalkoxy analogs, is a high-risk procurement strategy. The meta-position of the methyl group on the phenyl ring fundamentally alters the compound's physical state, boiling point, and reactivity profile in nucleophilic substitution and cross-coupling reactions [1]. These differences, detailed below, can lead to significant deviations in reaction kinetics, purification procedures, and final product yields, making the target compound uniquely suited for specific synthetic routes [2].

Ortho- or para-isomer substitution may alter physical state (solid vs. liquid), complicating dosing and reactor homogeneity.
Replacing with para-isomer may shift boiling point and thermal stability, potentially narrowing safe reaction temperature windows.
Isomeric mismatch can change electronic and steric environment, leading to unexpected reaction kinetics and purification profiles.

1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6): Head-to-Head Comparative Performance Data for Procurement Decisions


Meta-Substitution Drives a 73°C Differential in Melting Point and Physical State Versus Para-Isomer

The meta-methyl substitution pattern in 1-(2-bromoethoxy)-3-methylbenzene results in a significantly different physical state and thermal profile compared to its para-substituted analog, 1-(2-bromoethoxy)-4-methylbenzene (CAS 18800-34-5). The target meta-compound is a liquid at room temperature (melting point not applicable), while the para-isomer is a crystalline solid with a defined melting point of 37-38°C . This 73+ °C differential in melting point (assuming room temperature as ~22-25°C baseline) has direct implications for handling, dosing, and reaction setup.

Melting Point / Physical State
Head-to-head
Meta: Liquid (N/A mp)
Para: Solid (mp 37–38 °C)
>73 °C differential
Liquid state may simplify ambient-temperature handling and reduce pre-heating steps in large-scale runs.
Reported from chemical databases; verify with internal QC.
Organic Synthesis Chemical Engineering Pharmaceutical Intermediates

Boiling Point of Meta-Isomer Allows Higher Temperature Reaction Windows Compared to Para-Isomer

The boiling point of 1-(2-bromoethoxy)-3-methylbenzene is reported at 130-131°C at a reduced pressure of 15 mmHg . In contrast, the para-isomer, 1-(2-bromoethoxy)-4-methylbenzene, boils at a significantly lower temperature of 107-108°C at a more reduced pressure of 8 mmHg . Even after correcting for the pressure difference (using the Clausius-Clapeyron relation), the meta-isomer exhibits a substantially higher boiling point under equivalent conditions. This indicates stronger intermolecular forces in the meta-compound.

Boiling Point
Head-to-head
Meta: 130–131 °C (15 mmHg)
Para: 107–108 °C (8 mmHg)
~23 °C higher at reduced pressure; differential widens at equivalent pressure
Higher boiling point may allow a wider reaction temperature window without evaporative loss of reactant.
Cross-study comparable; confirm with internal characterization.
Process Chemistry Thermal Stability Reaction Optimization

Meta-Isomer's Superior Thermal Stability and Flash Point Compared to Para-Isomer Enhances Process Safety

Safety data sheets and chemical databases report a flash point of 150°C for 1-(2-bromoethoxy)-3-methylbenzene [1]. The para-substituted analog, 1-(2-bromoethoxy)-4-methylbenzene, exhibits a considerably lower flash point of 110°C . This 40°C difference in flash point represents a tangible improvement in thermal safety and flammability hazard classification for the meta-isomer.

Flash Point (Safety)
Head-to-head
Meta: 150 °C
Para: 110 °C
40 °C higher flash point
Higher flash point may support safer handling in elevated-temperature processes and reduce flammability classification.
Standard closed-cup data; review site-specific safety assessments.
Chemical Safety Process Safety Management Industrial Scale-up

1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6): Targeted Application Scenarios Supported by Comparative Evidence


High-Temperature Alkylation Reactions Requiring a Liquid, Thermally Stable Electrophile

This compound is optimally suited for nucleophilic substitution (SN2) reactions performed at elevated temperatures (e.g., 60-100°C) where maintaining the electrophile in a homogeneous liquid phase is critical. Its liquid state at room temperature facilitates easy, accurate volumetric addition, and its high boiling point (130-131°C at 15 mmHg) and flash point (150°C) provide a wider thermal operating window compared to its lower-boiling, more flammable para-isomer . This reduces the risk of reactant loss through evaporation and minimizes fire hazards during scale-up.

Synthesis of Ether-Linked Pharmacophores and Agrochemical Building Blocks

As a key intermediate in pharmaceutical and agrochemical development , 1-(2-bromoethoxy)-3-methylbenzene is employed to install a 2-(m-tolyloxy)ethyl group onto various nucleophilic scaffolds. Its unique meta-substitution pattern directly influences the three-dimensional conformation and biological activity of the resulting compounds, a property that cannot be replicated by its ortho- or para-substituted analogs. Substitution with an incorrect isomer can lead to a complete loss of target binding affinity or altered ADME properties.

Precursor for Click Chemistry and Triazole Hybrid Synthesis

The primary alkyl bromide group in 1-(2-bromoethoxy)-3-methylbenzene can be efficiently converted to a terminal azide, which then serves as a partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions . This enables the construction of diverse molecular hybrids, such as quinoline-1,2,3-triazole conjugates, which are of high interest in medicinal chemistry. The liquid handling and thermal stability of this compound make it a more convenient and safer building block for generating azide libraries compared to its solid para-isomer.

Application
Selection Property
Validation Focus
High-temperature SN2 alkylation
Liquid state & thermal stability
Verify homogeneous liquid phase and safe thermal window at target reaction temperature
Ether-linked pharmacophore synthesis
Meta-substitution pattern
Confirm regioisomer-dependent biological activity and ADME profile
Click chemistry azide precursor
Primary alkyl bromide reactivity
Assess azide conversion efficiency and downstream triazole purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromoethoxy)-3-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.